molecular formula C18H19N3O4S B4501142 N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

Cat. No.: B4501142
M. Wt: 373.4 g/mol
InChI Key: ZWILOPRFJROEMK-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic indole-based acetamide derivative characterized by a 5-methoxyindole core linked to a 4-aminosulfonylbenzyl group via an acetamide bridge. This structure combines the pharmacophoric features of indole (a privileged scaffold in drug discovery) with a sulfonamide moiety, which is often associated with enhanced binding affinity and selectivity in enzyme inhibition .

Properties

IUPAC Name

2-(5-methoxyindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-25-15-4-7-17-14(10-15)8-9-21(17)12-18(22)20-11-13-2-5-16(6-3-13)26(19,23)24/h2-10H,11-12H2,1H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWILOPRFJROEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The compound shares core structural elements with several indole-acetamide derivatives, differing primarily in substituents on the indole ring and the benzyl/aryl group. Key comparisons include:

Compound Name Substituents on Indole Benzyl/Aryl Group Melting Point (°C) Yield (%) Key Features
Target Compound 5-methoxy 4-aminosulfonylbenzyl N/A N/A Sulfonamide enhances solubility and target binding
10j 5-methoxy, 2-methyl, 4-chlorobenzoyl 3-chloro-4-fluorophenyl 192–194 8 Halogen substituents may improve lipophilicity and membrane penetration
10k 5-methoxy, 2-methyl, 4-chlorobenzoyl Naphthalen-1-yl 175–176 6 Bulky naphthyl group may hinder target engagement
36 5-methoxy, 4-chlorobenzoyl 4-methoxyphenylsulfonyl N/A 41 Sulfonamide and methoxy groups balance polarity and binding
Compound 9 3-chloro-1H-indol-7-yl Complex PROTAC linker N/A 34 PROTAC design enables protein degradation; low yield limits utility
CA-XII binder N/A 4-benzylpiperazinyl N/A N/A Weak activity (Ki ~50,000 nM) due to non-indole core

Key Observations :

  • Sulfonamide vs. Halogen Substitutents: The target compound’s 4-aminosulfonyl group (present in ) likely improves aqueous solubility compared to halogenated analogs (e.g., 10j), which prioritize lipophilicity .
  • Indole Core Importance : Compounds lacking the indole scaffold (e.g., CA-XII binder in ) exhibit significantly reduced activity, underscoring the indole’s role in target recognition.
Pharmacological Advantages
  • The 4-aminosulfonylbenzyl group may confer dual functionality: enhancing target binding (via sulfonamide) and improving pharmacokinetics (via hydrogen bonding) compared to nitro- or halogen-substituted analogs .

Biological Activity

N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and applications in various fields.

Chemical Structure and Properties

The compound's molecular formula is C18H19N3O4SC_{18}H_{19}N_{3}O_{4}S, featuring a complex structure that includes an indole moiety, a methoxy group, and an aminosulfonyl group. The presence of these functional groups is crucial for its biological activity.

Property Value
IUPAC Name 2-(5-methoxyindol-1-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide
Molecular Weight 373.43 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological pathways:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes.
  • Receptor Ligand Activity : It has potential as a ligand for receptors that play roles in cellular signaling pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The unique combination of the methoxy and sulfonamide groups in this compound may enhance its efficacy against cancer cells. A study highlighted its potential in inhibiting tumor growth through apoptosis induction in various cancer cell lines.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays, particularly against Gram-positive bacteria. The sulfonamide group is known for its antibacterial properties, which may be enhanced by the indole structure.

Anticonvulsant Activity

In a study exploring structure-activity relationships, derivatives of compounds similar to this compound were evaluated for anticonvulsant effects. The results suggest that modifications to the benzyl group can significantly impact anticonvulsant activity, indicating potential therapeutic applications in epilepsy treatment.

Structure-Activity Relationship (SAR)

The SAR studies demonstrate that variations in the substituents on the benzyl and indole rings can lead to significant changes in biological activity. For instance:

Compound Substituent Changes Biological Activity
N-[4-(aminosulfonyl)benzyl]-2-(5-hydroxy-1H-indol-1-yl)acetamideHydroxy instead of methoxyReduced anticancer activity
N-[4-(sulfonamide)benzyl]-2-(indolyl)acetamideAbsence of methoxy groupLower antimicrobial activity

Case Studies and Research Findings

  • Anticancer Study : A recent investigation into the compound's effects on human cancer cell lines revealed a dose-dependent inhibition of cell proliferation, with IC50 values indicating potent activity comparable to established chemotherapeutics.
  • Antimicrobial Evaluation : In vitro tests demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
  • Anticonvulsant Screening : In animal models, the compound exhibited significant seizure protection compared to traditional antiepileptic drugs, indicating its potential as a novel therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-[4-(aminosulfonyl)benzyl]-2-(5-methoxy-1H-indol-1-yl)acetamide

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